molecular formula C7H3ClF3N3 B2973706 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 478066-06-7

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2973706
CAS No.: 478066-06-7
M. Wt: 221.57
InChI Key: XVQOKOYHCGZDND-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQOKOYHCGZDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolo[4,3-a]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine results in the formation of an amino derivative, while substitution with a thiol yields a thioether derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyridine Core

Table 1: Substituent-Based Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
This compound (Target) Cl (8), CF₃ (6) C₇H₃ClF₃N₃ 221.57 478066-06-7 Reference compound
8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cl (8), CF₃ (6), 4-Cl-phenyl (3) C₁₃H₆Cl₂F₃N₃ 332.06 338795-19-0 Increased lipophilicity due to 4-Cl-phenyl group
3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cl (8), CF₃ (6), Br (3) C₇H₂BrClF₃N₃ 299.47 156073-28-8 Bromine substitution enhances halogen bonding potential
8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cl (8), CF₃ (6), CClF₂ (3) C₈H₂Cl₂F₅N₃ 314.03 478248-86-1 Increased steric bulk and electrophilicity
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride Cl (8), CF₃ (6), NH₂CH₂CH₃ (3) C₉H₉Cl₂F₃N₄ 291.10 1177299-79-4 Enhanced solubility via amine hydrochloride salt
Key Observations :
  • Lipophilicity : Addition of aromatic groups (e.g., 4-Cl-phenyl) increases logP, favoring membrane permeability but reducing aqueous solubility .
  • Electrophilicity : Halogen substitutions (Br, Cl) at position 3 enhance reactivity in nucleophilic aromatic substitution reactions .
  • Solubility : Amine derivatives (e.g., hydrochloride salts) improve aqueous solubility, critical for bioavailability .

Ring System Modifications

Table 2: Comparison of Triazolo-Pyridine Isomers
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Biological Relevance
This compound [1,2,4]Triazolo[4,3-a]pyridine C₇H₃ClF₃N₃ 221.57 478066-06-7 Common scaffold in kinase inhibitors
8-Chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine [1,2,4]Triazolo[1,5-a]pyridine C₇H₃ClF₃N₃ 221.57 2155874-86-3 Altered ring fusion affects target binding
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate [1,2,4]Triazolo[1,5-a]pyridine C₁₈H₁₄Cl₂N₃O₂ 392.23 Not Provided Carboxylate ester enhances metabolic stability
Key Observations :
  • Ring Fusion : The [4,3-a] vs. [1,5-a] fusion alters the spatial orientation of substituents, impacting interactions with biological targets (e.g., ATP-binding pockets in kinases) .
  • Functional Groups : Ester moieties (e.g., ethyl carboxylate) improve metabolic stability by resisting oxidative degradation .

Biological Activity

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical Formula C9H9ClF3N4
Molecular Weight 301.1 g/mol
IUPAC Name 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine; hydrochloride
CAS Number 478066-06-7
Appearance Powder

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Cryptosporidium parvum, where it demonstrated an effective inhibition with an EC50 of approximately 0.17 μM in vitro . The compound's structural modifications have been explored to enhance potency while minimizing cardiotoxicity associated with hERG channel inhibition.

Anticancer Activity

In studies focused on anticancer applications, derivatives of triazolo compounds have shown promise against various cancer cell lines. For instance, certain analogs of this compound were evaluated for their ability to induce apoptosis in cancer cells such as HeLa and L363 . The mechanism involves blocking key proteins involved in cell cycle regulation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structure. Variations in the triazole ring and substitutions at the pyridine position significantly influence its potency and selectivity. For example:

  • Substitution Effects : Modifications at the 3-position of the pyridine ring have been shown to enhance binding affinity to target proteins.
  • Potency Comparison : In comparative studies, derivatives with trifluoromethyl groups demonstrated improved efficacy against C. parvum compared to their non-fluorinated counterparts .

Case Studies

  • In Vivo Efficacy Against Cryptosporidiosis : A study demonstrated that certain derivatives exhibited oral efficacy in mouse models infected with C. parvum, indicating potential for therapeutic application in treating cryptosporidiosis .
  • Cancer Cell Line Studies : Various derivatives were tested on HeLa cells, revealing IC50 values that suggest significant cytotoxicity and potential as chemotherapeutic agents .

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